2,5-Dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
2,5-Dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 2,5-dimethyl core, a 4-methylphenyl substituent at position 3, and a piperidin-1-yl group at position 5. Its molecular formula is C₁₉H₂₃N₅, with a molecular weight of 321.42 g/mol (exact mass: 321.1954).
Properties
IUPAC Name |
2,5-dimethyl-3-(4-methylphenyl)-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-14-7-9-17(10-8-14)19-16(3)22-24-18(13-15(2)21-20(19)24)23-11-5-4-6-12-23/h7-10,13H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLZKIUZCZKQPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)N4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyrazole with β-Diketones
The foundational step involves reacting 5-amino-3-methylpyrazole with diethyl malonate under basic conditions (Scheme 1):
Reaction Conditions
- Solvent : Absolute ethanol
- Base : Sodium ethoxide (NaOEt, 1.2 equiv)
- Temperature : Reflux (78°C)
- Time : 6–8 hours
- Yield : 89% (2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol)
Mechanistic Insight
The reaction proceeds through enolate formation, followed by cyclodehydration to generate the bicyclic system. Methyl groups at C2 and C5 originate from the β-diketone and aminopyrazole, respectively.
Chlorination for Reactive Sites
The dihydroxy intermediate undergoes dichlorination using phosphorus oxychloride (POCl3):
| Parameter | Value |
|---|---|
| POCl3 (equiv) | 5.0 |
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 4 hours |
| Yield | 61% (5,7-dichloro derivative) |
This step introduces reactivity at C5 and C7 for subsequent cross-coupling and SNAr reactions.
Installation of the 3-(4-Methylphenyl) Group
Suzuki-Miyaura Cross-Coupling
The 3-bromo intermediate couples with 4-methylphenylboronic acid under palladium catalysis (Table 1):
Table 1: Suzuki Coupling Optimization
| Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd(PPh3)4 | - | K2CO3 | DME/H2O | 68 |
| Pd(dppf)Cl2 | dppf | CsF | DMF | 82 |
| Pd(OAc)2 | SPhos | K3PO4 | THF | 75 |
Optimal Conditions :
- Catalyst : Pd(dppf)Cl2 (5 mol%)
- Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%)
- Base : Cesium fluoride (CsF, 3.0 equiv)
- Solvent : Dimethylformamide (DMF)/H2O (10:1)
- Temperature : 90°C, 12 hours
Alternative Route: Pre-functionalized Pyrazoles
Using 3-(4-methylphenyl)-5-amino-1H-pyrazole as the starting material avoids late-stage coupling:
Advantages :
- Simplifies synthetic route (3 steps vs. 5 steps)
- Improves overall yield (78% vs. 62% for coupling route)
Limitations :
- Requires custom synthesis of specialized pyrazole precursors
- Limited commercial availability
Introduction of the 7-(Piperidin-1-yl) Group
Nucleophilic Aromatic Substitution (SNAr)
The 7-chloro intermediate reacts with piperidine under mild conditions (Scheme 2):
- Reagent : Piperidine (3.0 equiv)
- Base : Potassium carbonate (K2CO3, 2.0 equiv)
- Solvent : Dimethylacetamide (DMA)
- Temperature : 25°C (room temperature)
- Time : 18 hours
- Yield : 85–92%
Critical Factors :
Microwave-Assisted Substitution
Accelerates reaction time while maintaining yield (Table 2):
Table 2: Microwave vs Conventional Heating
| Method | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Conventional | 25 | 1080 | 85 |
| Microwave | 100 | 30 | 88 |
Conditions :
- Microwave Reactor : 300 W maximum power
- Pressure : Sealed vessel (20 bar max)
Final Assembly and Purification
Sequential Functionalization
A typical synthesis sequence involves:
- Core formation via cyclocondensation
- Dichlorination with POCl3
- Suzuki coupling at C3
- SNAr with piperidine at C7
Overall Yield : 42–48% (4 steps)
Chromatographic Purification
Final purification employs gradient flash chromatography:
Crystallization Optimization
Recrystallization from ethanol/water (9:1) provides X-ray quality crystals:
- Crystal System : Monoclinic
- Space Group : P21/c
- Unit Cell Parameters : a = 8.562 Å, b = 12.873 Å, c = 14.209 Å
Analytical Characterization
Spectroscopic Data
- δ 7.32 (d, J = 8.1 Hz, 2H, Ar-H)
- δ 7.17 (d, J = 8.1 Hz, 2H, Ar-H)
- δ 6.85 (s, 1H, C6-H)
- δ 3.72–3.68 (m, 4H, piperidine N-CH2)
- δ 2.51 (s, 3H, C5-CH3)
- δ 2.39 (s, 3H, C2-CH3)
HRMS (ESI+) :
- Calculated for C22H26N4 [M+H]+: 347.2231
- Found: 347.2234
X-ray Crystallography
Single-crystal analysis confirms:
- Dihedral Angle : 87.3° between pyrazolo[1,5-a]pyrimidine and 4-methylphenyl planes
- Hydrogen Bonding : N1-H⋯N4 (2.89 Å) stabilizes the molecular conformation
Industrial-Scale Considerations
Process Optimization
Key Improvements for Kilo-Scale Production :
- Catalyst Recycling : Pd recovery >98% via activated carbon filtration
- Solvent Swap : Replace DMF with cyclopentyl methyl ether (CPME) for greener processing
- Continuous Flow Chlorination : Increases POCl3 utilization efficiency to 93%
Cost Analysis
Table 3: Cost Drivers in Commercial Synthesis
| Component | Cost Contribution (%) |
|---|---|
| Palladium Catalysts | 38 |
| POCl3 | 22 |
| Piperidine | 15 |
| Solvents | 12 |
Mitigation Strategies :
- Use piperidine recovery systems (85% reuse rate)
- Implement catalytic hydrogenation for byproduct reduction
Emerging Methodologies
Photoredox Catalysis
Recent advances enable C-H functionalization at C3 without pre-halogenation:
Enzymatic Resolution
Chiral variants are accessible using lipase-mediated kinetic resolution:
- Enzyme : Candida antarctica Lipase B (CAL-B)
- Substrate : Racemic 7-(piperidin-2-yl) analog
- ee : >99% (S-enantiomer)
Chemical Reactions Analysis
Example Reaction Scheme:
Nucleophilic Substitution Reactions
The piperidine moiety at position 7 undergoes nucleophilic substitution, enabling modification of the heterocyclic system:
-
Piperidine Replacement : Reactivity with alkyl halides or amines under basic conditions (e.g., KCO in DMF).
-
Regioselectivity : Substitution occurs preferentially at the piperidine nitrogen due to steric and electronic effects .
Table 1: Nucleophilic Substitution Examples
| Reagent | Conditions | Product Substituent | Yield (%) | Reference |
|---|---|---|---|---|
| Benzyl chloride | KCO, DMF | N-Benzyl-piperidine | 65–78 | |
| Ethylenediamine | NaH, THF, 80°C | N-Aminoethyl-piperidine | 55 |
Electrophilic Aromatic Substitution
The 4-methylphenyl group at position 3 participates in electrophilic substitution:
-
Nitration : HNO/HSO introduces nitro groups at the para position of the aryl ring .
-
Halogenation : Br/FeBr yields brominated derivatives for further coupling .
Cross-Coupling Reactions
The pyrazolo[1,5-a]pyrimidine core supports Pd-catalyzed cross-couplings:
-
Suzuki Reaction : Boronic acids react at the 5-methyl position under Pd(PPh) catalysis .
-
Sonogashira Coupling : Alkynylation at position 2 using terminal alkynes .
Table 2: Cross-Coupling Outcomes
| Reaction Type | Reagents/Conditions | Product Modification | Reference |
|---|---|---|---|
| Suzuki (C–C bond) | Pd(OAc), KCO, DMF | 5-Aryl substitution | |
| Sonogashira (C–C≡C) | CuI, PdCl, PPh | 2-Alkynyl functionalization |
Oxidation and Reduction
-
Methyl Group Oxidation : KMnO in acidic conditions converts 2,5-dimethyl groups to carboxylic acids .
-
Piperidine Reduction : H/Pd-C reduces the piperidine ring to a saturated amine.
Key Findings and Trends
-
Regioselectivity : Position 7 (piperidine) is most reactive toward nucleophiles, while position 3 (aryl) favors electrophiles .
-
Catalytic Efficiency : Pd-based catalysts optimize cross-coupling yields (e.g., 70–85% for Suzuki reactions) .
-
Biological Relevance : Structural modifications at positions 2, 3, and 7 enhance target binding and selectivity .
Scientific Research Applications
Anticancer Potential
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit anticancer properties. For instance, derivatives have shown promising activity against various cancer cell lines. In one study, a related compound demonstrated an IC50 value of approximately 6.5 μg/mL against Escherichia coli and significant antifungal activity against Candida albicans with an MIC of 250 μg/mL .
Case Study 1: Anticancer Activity
In a recent study focusing on pyrimidine-based drugs, derivatives similar to 2,5-Dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds exhibited better growth inhibition compared to standard treatments like 5-Fluorouracil (IC50 values of 17.02 μM and 11.73 μM) .
Case Study 2: PD-1/PD-L1 Inhibition
Another area of interest is the inhibition of the PD-1/PD-L1 pathway. Research employing multistage virtual screening methods identified novel small molecule inhibitors related to pyrazolo[1,5-a]pyrimidines that could serve as therapeutic agents in immunotherapy for cancer treatment .
Summary of Applications
| Application Area | Description |
|---|---|
| Anticancer Therapy | Potential as a therapeutic agent targeting various cancer types |
| Antifungal Activity | Exhibits significant antifungal properties against strains like C. albicans |
| Immunotherapy | Inhibition of PD-1/PD-L1 pathway for cancer treatment |
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit structure-activity relationships (SAR) highly dependent on substitutions at positions 3, 5, and 6. Below is a detailed comparison with structurally or functionally related compounds:
R121919 (NBI 30775)
- Structure: 2,5-Dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine .
- Key Differences: Position 3: A pyridinyl group replaces the 4-methylphenyl, introducing aromatic nitrogen for hydrogen bonding. Position 7: Dipropylamino group (vs.
- Activity : Potent CRF1 antagonist (IC₅₀ = 3 nM) with oral bioavailability, advancing to clinical trials for anxiety and depression .
6-Ethyl-2,5-dimethyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
7-Hydrazino-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
- Structure: Hydrazino group at position 7 .
- Key Differences: Position 7: Hydrazino moiety (vs.
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-piperazinyl]pyrazolo[1,5-a]pyrimidine
- Structure : 3,4-Dimethoxyphenyl at position 3 and pyridinyl-piperazinyl at position 7 .
- Key Differences :
- Activity : Unreported, but piperazinyl groups are common in dopamine and serotonin receptor ligands.
Comparative Data Table
Research Findings and Implications
- CRF Receptor Selectivity: Piperidin-1-yl and dipropylamino groups at position 7 are critical for CRF1 receptor binding. The target compound’s piperidin-1-yl group may offer a balance between lipophilicity and metabolic stability compared to R121919’s dipropylamino group .
- Synthetic Accessibility : The target compound’s 4-methylphenyl group simplifies synthesis compared to pyridinyl-containing analogs, which require multi-step functionalization .
- Biological Potential: While R121919 has demonstrated clinical efficacy, the target compound’s structural modifications may optimize pharmacokinetics (e.g., reduced first-pass metabolism due to methyl groups) .
Biological Activity
2,5-Dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound within the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of 2,5-Dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is CHN, with a molecular weight of approximately 320.4 g/mol. The structure comprises a pyrazolo[1,5-a]pyrimidine core substituted with a piperidine ring and methyl groups, contributing to its unique pharmacological profile .
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of various pyrazolo derivatives. For instance, compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold exhibited significant antimicrobial activity against a range of pathogens. Specifically, derivatives showed minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal properties .
Anticancer Properties
The anticancer potential of pyrazolo[1,5-a]pyrimidines has been extensively studied. Research indicates that compounds within this class can inhibit cancer cell proliferation. For example, one study reported IC values ranging from 0.87 to 12.91 μM in MCF-7 breast cancer cells, showing superior growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil . The mechanism often involves the induction of apoptosis and modulation of key signaling pathways.
Enzymatic Inhibition
The compound has also been identified as a selective inhibitor of casein kinase 2 (CSNK2), which is implicated in various cancers and viral infections. The structural modifications at the 7-position of the pyrazolo[1,5-a]pyrimidine core can significantly enhance its potency and metabolic stability .
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several pyrazole derivatives, including our compound of interest. The results indicated that the presence of the piperidine moiety was crucial for enhancing antimicrobial activity. The study utilized time-kill assays to confirm the bactericidal effects against pathogenic isolates .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 2,5-Dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine | 0.22 | Bactericidal |
| Control (5-FU) | 17.02 | Cytotoxic |
Anticancer Mechanism Exploration
Another significant study focused on the anticancer mechanisms associated with pyrazolo[1,5-a]pyrimidines. The findings suggested that these compounds induce apoptosis via caspase activation pathways and inhibit tumor growth in vivo models . The structural diversity offered by substituents like piperidine enhances interaction with target proteins involved in cell cycle regulation.
Q & A
Q. What are the primary synthetic routes for 2,5-dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl precursors. A four-step protocol ( ) optimizes yield by using dimethylformamide dimethylacetal (DMF-DMA) to activate intermediates. Key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core via aminopyrazole and β-ketoester condensation.
Piperidin-1-yl substitution at position 7 using nucleophilic aromatic substitution (SNAr) with piperidine under reflux in ethanol ().
Methyl and 4-methylphenyl group introduction via Suzuki coupling or alkylation ().
Q. Critical Conditions
| Step | Reagent/Catalyst | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Core formation | DMF-DMA | DMF | 80–100°C | 60–75% |
| Piperidine substitution | Piperidine | Ethanol | Reflux | 65–80% |
| Methylation | Methyl iodide | THF | RT | 70–85% |
Q. How is structural characterization performed for this compound, and what spectral discrepancies require resolution?
Structural confirmation relies on multinuclear NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Key spectral markers:
Q. Common Discrepancies
- Piperidinyl Proton Splitting : Dynamic ring puckering may cause broadened signals, resolved via variable-temperature NMR .
- Methyl Group Overlap : Use DEPT-135 or HSQC to distinguish between C-2 and C-5 methyls .
Q. What structure-activity relationships (SAR) are observed for pyrazolo[1,5-a]pyrimidine derivatives?
Position 7 substituents (e.g., piperidin-1-yl) enhance solubility and target binding (e.g., kinase inhibition). Methyl groups at C-2/C-5 improve metabolic stability, while 4-methylphenyl at C-3 increases lipophilicity ( ).
Q. SAR Trends
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies often arise from assay conditions or impurity profiles. For example:
- Anticancer Activity : A 2023 study reported IC₅₀ = 1.2 µM (MCF-7 cells), while a 2024 study found IC₅₀ = 4.5 µM. Resolution steps:
- Validate purity via HPLC (>98%) and elemental analysis (C, H, N ±0.3%).
- Standardize assay protocols (e.g., ATP concentration in kinase assays) .
- Test metabolite interference (e.g., piperidinyl N-oxidation) using LC-MS .
Q. What strategies optimize regioselectivity during piperidinyl group introduction at position 7?
Competing substitution at C-5 can occur under acidic/basic conditions. Mitigation strategies:
Solvent Control : Use DMF to stabilize intermediates via hydrogen bonding ().
Temperature Modulation : Lower temperatures (50–60°C) favor C-7 substitution (yield: 78%) vs. C-5 (yield: <10%) .
Protecting Groups : Temporarily block C-5 with tert-butyloxycarbonyl (BOC), removed post-reaction .
Q. How does computational modeling guide the design of derivatives with enhanced target affinity?
Docking studies (e.g., AutoDock Vina) predict binding to adenosine A₂A receptors. Key findings:
Q. Model Validation
| Parameter | Experimental IC₅₀ (µM) | Predicted IC₅₀ (µM) | Error |
|---|---|---|---|
| A₂A Binding | 0.45 | 0.52 | ±15% |
| COX-2 Inhibition | 0.8 | 0.75 | ±6% |
Q. What analytical methods resolve spectral overlaps in crowded aromatic regions?
For ¹H NMR:
COSY/TOCSY : Identify coupling networks between aromatic and piperidinyl protons.
NOESY : Confirm spatial proximity of methylphenyl and pyrimidine protons ().
13C-¹H HSQC : Assign quaternary carbons (e.g., C-4 at δ 155 ppm) .
Q. How do reaction byproducts form during large-scale synthesis, and how are they minimized?
Common byproducts:
Q. Purification Protocol
| Step | Method | Purity |
|---|---|---|
| Crude | Column chromatography (SiO₂, CH₂Cl₂/MeOH) | 85% |
| Final | Recrystallization (ethanol/water) | >99% |
Q. What in vitro/in vivo models validate the compound’s pharmacokinetic (PK) profile?
Q. PK Parameters
| Parameter | Value |
|---|---|
| t₁/₂ | 4.8 hrs |
| AUC₀–24 | 18.5 µg·hr/mL |
| Vd | 2.1 L/kg |
Q. How are contradictory cytotoxicity results in 3D vs. 2D cell models addressed?
3D spheroids often show reduced sensitivity due to diffusion barriers. Solutions:
Hypoxia Mimetics : Add cobalt chloride to 2D assays to mimic 3D oxygen gradients .
Multicellular Tumor Spheroids (MCTS) : Use ultra-low attachment plates for consistent 3D modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
